2-Hydroxy Mestranol

Description

Contextualization of 2-Hydroxy Mestranol (B1676317) within Endogenous and Synthetic Estrogen Metabolism

Estrogen metabolism in humans involves a complex series of enzymatic reactions, primarily occurring in the liver, but also in extrahepatic tissues like the mammary gland and uterus. oup.com Endogenous estrogens, such as estradiol (B170435) (E2) and estrone (B1671321) (E1), undergo hydroxylation at various positions on the steroid ring, notably at the C-2, C-4, and C-16 positions. chiro.orgoup.com This hydroxylation is primarily catalyzed by cytochrome P450 (CYP) enzymes. oup.comjbr-pub.org.cn The resulting hydroxylated metabolites, such as 2-hydroxyestrone (B23517) and 16α-hydroxyestrone, can have differing biological activities compared to their parent compounds. chiro.orgnih.gov For instance, 2-hydroxylated metabolites are often considered less estrogenic and may even have anti-proliferative effects, while 16α-hydroxylated metabolites can be more potent and have been associated with increased cell proliferation. chiro.orgnih.gov

Mestranol is a synthetic estrogen, specifically the 3-methyl ether of ethinylestradiol. wikipedia.orgpediatriconcall.comhealth.state.mn.us It is considered a prodrug, requiring demethylation in the liver to its biologically active form, ethinylestradiol. wikipedia.orgpediatriconcall.comhealth.state.mn.usdrugbank.compharmacompass.combiosynth.com Ethinylestradiol, like endogenous estrogens, undergoes extensive metabolism, including hydroxylation. tandfonline.commedicalresearchjournal.org The metabolic pathways of mestranol and ethinylestradiol are described as nearly identical after the initial demethylation of mestranol to ethinylestradiol. tandfonline.com Hydroxylation reactions of ethinylestradiol lead to the formation of 2-, 6-, or 16-hydroxy steroids and their derivatives. tandfonline.com

Historical Perspective on Mestranol Research and Metabolite Identification

Mestranol played a significant role in the early development of oral contraceptives. Its inclusion in the first contraceptive pill, Enovid®, in the 1960s marked a pivotal moment in reproductive healthcare. nih.govtandfonline.comtandfonline.com Early research on mestranol focused on its effectiveness as an estrogenic component in these formulations and its metabolic fate in the body. tandfonline.comnih.gov

The identification of mestranol metabolites was crucial to understanding its biological activity and pharmacokinetics. Studies in the 1960s and 1970s utilizing radioactive labeling techniques were instrumental in mapping the metabolic pathways of mestranol in both animals and humans. tandfonline.com These studies revealed that the primary metabolic step for mestranol was its rapid demethylation in the liver to form ethinylestradiol. tandfonline.com This established ethinylestradiol as the main active metabolite responsible for the estrogenic effects of mestranol. wikipedia.orgpediatriconcall.compharmacompass.com

Further investigations aimed to identify other metabolites formed from mestranol and ethinylestradiol. Hydroxylated derivatives were recognized as important transformation products. tandfonline.com Early research identified 2-hydroxyethinylestradiol as a significant metabolite of ethinylestradiol. oup.com Given the close metabolic relationship between mestranol and ethinylestradiol, the potential for 2-hydroxylation in the metabolism of mestranol, either directly or through its conversion to ethinylestradiol, became apparent. Studies involving incubation with liver enzymes and in vivo administration of labeled compounds helped to elucidate these metabolic routes and identify metabolites like 2-hydroxy-ethinyloestradiol and its methyl ethers. oup.com

The historical focus on identifying the active form (ethinylestradiol) and major excretion products laid the groundwork for later, more detailed investigations into the diverse array of hydroxylated and conjugated metabolites, including 2-Hydroxy Mestranol.

Academic Significance and Research Gaps in this compound Studies

Secondly, the study of 2-hydroxylated synthetic estrogens, in parallel with research on 2-hydroxylated endogenous estrogens, can provide insights into the broader role of 2-hydroxylation in steroid biology. Research on endogenous estrogens suggests that 2-hydroxylation is a major metabolic pathway and that the balance between 2-hydroxylated and other metabolites (like 16α-hydroxylated) may be relevant to various physiological processes. chiro.orgfrontiersin.orgescholarship.org Investigating the formation and activity of this compound can help determine if similar principles apply to synthetic steroids and whether these metabolites possess distinct biological activities independent of the parent compound or the primary active metabolite.

Despite the historical research on mestranol metabolism, several research gaps regarding this compound persist. While its formation as a metabolite has been noted, detailed quantitative data on its production relative to other metabolites in various physiological contexts is not extensively available in the provided search results. The specific enzymes responsible for the 2-hydroxylation of mestranol (as opposed to ethinylestradiol) warrant further investigation. Although CYP enzymes are known to be involved in estrogen hydroxylation, the specific isoforms catalyzing the 2-hydroxylation of the methoxy-substituted structure of mestranol could be further explored.

Research on the stability and further metabolism of this compound is also important. One source mentions its excretion in bile and subsequent hydrolysis to ethinyl estradiol, suggesting it might serve as a reservoir or undergo enterohepatic circulation. cymitquimica.com More detailed studies on these processes and the enzymes involved would enhance the understanding of its pharmacokinetics.

Finally, while the role of 2-hydroxylation in endogenous estrogen metabolism has been linked to potential health outcomes chiro.orgfrontiersin.orgescholarship.org, the specific implications of this compound formation in the context of synthetic estrogen use require further investigation. Bridging these research gaps would provide a more complete picture of this compound's role in steroid metabolism and its potential academic and biological significance.

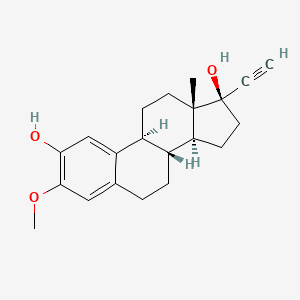

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJZENPUQVKMJH-PVHGPHFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Biosynthetic Precursors of 2 Hydroxy Mestranol

Chemical Synthesis Pathways for 2-Hydroxy Mestranol (B1676317) Analogs

The chemical synthesis of hydroxylated estrogen derivatives, including analogs of 2-Hydroxy Mestranol, often involves multi-step reactions starting from simpler steroid precursors. ontosight.ai These processes require careful control of reaction conditions to achieve the desired stereochemistry and functional group additions. ontosight.ai

Direct Oxidation Methodologies (e.g., m-chloroperbenzoic acid)

Direct oxidation methods can be employed in the synthesis of hydroxylated mestranol derivatives. The synthesis of 2-hydroxy and 4-hydroxymestranol has been described through the oxidation of mestranol using m-chloroperbenzoic acid. nih.govresearchgate.net This method involves the addition of an oxygen atom to the steroid structure. nih.govresearchgate.net Similarly, m-chloroperoxybenzoic acid (MCPBA), often in conjunction with an iron salt, has been used for the oxidation of steroidal phenols, leading to mixtures of quinols and epoxyquinols. rsc.orgresearchgate.net This suggests the potential for similar oxidative approaches in synthesizing 2-hydroxylated mestranol structures. The oxidation of 17β-estradiol with 3-chloroperoxybenzoic acid using benzoyl peroxide as a radical initiator has also been reported to yield 10β-hydroxyestra-1,4-diene-3-one (E2-quinol). nih.gov

Synthetic Routes for Hydroxylated Estrogen Derivatives

Various synthetic routes exist for preparing hydroxylated estrogen derivatives. For instance, 2-hydroxyestradiol (B1664083) can be obtained by deprotecting 2-hydroxyestradiol bis-THP-ether, which is synthesized through 2-hydroxylation of estradiol (B170435) bis-THP-ether using a superbase, trimethyl borate, and H₂O₂. nih.gov Another approach for the large-scale preparation of catechol estrogens, including 2-hydroxy-17α-ethynylestradiol, involves an inverse oxidation procedure starting from corresponding aminophenols. nih.gov This method allows for the synthesis of both 2- and 4-hydroxylated estrogens in high yields. nih.gov Synthetic estrogens with hydroxyalkyl side chains at the C-2 position of the A-ring, intended as stable analogs of 2-hydroxyestradiol, have been prepared by chain extension of 2-formylestradiol, which is synthesized via ortholithiation of estradiol. nih.govacs.org

Biosynthetic Pathways Leading to this compound Formation

The formation of this compound in biological systems is primarily linked to the metabolism of its precursor, mestranol. Mestranol is a synthetic estrogen that acts as a prodrug for ethinylestradiol. drugbank.comnih.govpediatriconcall.combiosynth.com

Enzymatic Demethylation of Mestranol to Ethinylestradiol

Mestranol undergoes enzymatic demethylation, primarily in the liver, to yield ethinylestradiol. drugbank.comnih.govpediatriconcall.combiosynth.comoup.com This metabolic step is crucial for the biological activity of mestranol, as ethinylestradiol is the active compound that binds to estrogen receptors. drugbank.comnih.govpediatriconcall.combiosynth.com Studies using radiolabeled mestranol have demonstrated the formation of ethinylestradiol as a main metabolite during incubation with rat liver microsomes and an NADPH-regenerating system. oup.comoup.com The conversion efficiency of mestranol to ethinylestradiol in the liver is reported to be around 70%. drugbank.comnih.govpediatriconcall.com

Regio- and Stereoselective Hydroxylation of Ethinylestradiol at the C-2 Position

Ethinylestradiol, the active metabolite of mestranol, undergoes oxidative metabolism at various positions, with aromatic hydroxylation at the C-2 or C-4 position being a major route in humans and other mammals. nih.gov Specifically, the 2-hydroxylation of ethinylestradiol is a significant metabolic transformation. nih.govcapes.gov.brnih.govdrugbank.com This reaction is generally considered regio- and stereoselective, favoring the addition of a hydroxyl group at the C-2 position of the phenolic A-ring.

Identification and Characterization of Cytochrome P450 Isoforms Mediating 2-Hydroxylation (e.g., CYP1A2, CYP2C9, CYP3A4)

The 2-hydroxylation of ethinylestradiol is catalyzed by several cytochrome P450 (CYP) isoforms, primarily located in the liver. nih.govcapes.gov.brnih.govdrugbank.com Recombinant human CYP isoforms, including CYP1A1, CYP1A2, CYP2C9, CYP2C19, and CYP3A4, have been shown to catalyze the metabolism of ethinylestradiol, with 2-hydroxyethinylestradiol being the major metabolite. capes.gov.brnih.gov

Research indicates that CYP3A4 and CYP2C9 play significant roles in the formation of 2-hydroxyethinylestradiol in human liver microsomes. nih.govcapes.gov.brnih.gov Studies using isoform-specific monoclonal antibodies have shown that inhibition of CYP3A4 and CYP2C9 significantly reduces the formation of 2-hydroxyethinylestradiol. capes.gov.brnih.gov Selective chemical inhibitors further confirm the involvement of these isoforms. capes.gov.br While CYP1A2 also contributes to the 2-hydroxylation of ethinylestradiol, its contribution is generally considered to a lesser extent compared to CYP3A4 and CYP2C9 in human liver microsomes. nih.govnih.govdrugbank.com The relative contribution of each CYP isoform can be assessed by considering their catalytic efficiency and relative abundance in liver microsomes. capes.gov.br

Data on the catalytic efficiency (Vmax/Km) of recombinant human CYP isoforms for ethinylestradiol metabolism show varying rates:

| CYP Isoform | Catalytic Efficiency (Vmax/Km) |

| CYP1A1 | Highest |

| CYP3A4 | High |

| CYP2C9 | Moderate |

| CYP1A2 | Lower |

| CYP2C19 | Capable of catalyzing |

Based on research evaluating recombinant human P450 isozymes and their capacity to metabolize ethinylestradiol capes.gov.brnih.gov.

The involvement of multiple CYP isoforms, particularly CYP3A4 and CYP2C9, highlights the complex enzymatic machinery responsible for the 2-hydroxylation of ethinylestradiol in the human liver. nih.govcapes.gov.brnih.gov

Conversion of Estradiol to 2-Hydroxyestradiol as a Model Pathway

The metabolic conversion of estradiol (E2) to 2-hydroxyestradiol (2-OHE2) serves as a key model pathway for understanding the enzymatic hydroxylation of estrogens, a process relevant to the broader metabolism of synthetic steroids like mestranol. This transformation represents a major route of estradiol metabolism, occurring predominantly in the liver but also in various extrahepatic tissues, including the uterus, breast, kidney, brain, and pituitary gland, as well as the placenta. wikipedia.orgwikipedia.orgnih.govrupahealth.com

The hydroxylation of estradiol at the C2 position of the A-ring is primarily catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.orgwikipedia.orgnih.govrupahealth.comhmdb.ca In the liver, the major enzymes responsible for this 2-hydroxylation are CYP1A2 and CYP3A4. wikipedia.orgnih.govhmdb.capsu.edu Extrahepatic tissues also contribute to 2-hydroxylation, with CYP1A1 and CYP3A4 playing significant roles. wikipedia.orgnih.govpsu.edu Studies have shown that approximately 80% of estradiol undergoes biotransformation to 2-hydroxyestradiol in the liver. psu.edu

The enzymatic reaction involves the addition of a hydroxyl group to the C2 carbon of the estradiol molecule. This process is dependent on NADPH. jst.go.jp The resulting 2-hydroxyestradiol is a catechol estrogen, characterized by the presence of two hydroxyl groups on the aromatic A-ring. wikipedia.orgrupahealth.comhmdb.ca

Factors can influence the extent of estradiol 2-hydroxylation. For instance, cigarette smoking has been shown to induce a significant increase in estradiol 2-hydroxylation in premenopausal women, potentially contributing to an anti-estrogenic effect. nih.gov This increased hydroxylation can diminish competing metabolic pathways, such as 16α-hydroxylation. nih.gov

Despite being a major metabolic product, circulating levels of 2-hydroxyestradiol are generally low. wikipedia.org This is attributed to its rapid further metabolism. 2-hydroxyestradiol can undergo several subsequent metabolic fates, including methylation by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol (B1684026), oxidation to form quinones, or dehydrogenation to yield 2-hydroxyestrone (B23517). wikipedia.orgwikipedia.org Methylation by COMT is a particularly efficient pathway for the inactivation of 2-hydroxyestradiol. wikipedia.orgwikipedia.orgahajournals.org

The conversion of estradiol to 2-hydroxyestradiol and its subsequent metabolism are crucial for the elimination of estrogens from the body, yielding metabolites that are typically less estrogenically active than the parent compound and are more readily excreted. nih.govpsu.edu

The following table summarizes key enzymes involved in the 2-hydroxylation of estradiol:

| Enzyme | Primary Location | Role in 2-Hydroxylation of Estradiol |

| CYP1A2 | Liver | Major catalyst |

| CYP3A4 | Liver, Extrahepatic | Major catalyst |

| CYP1A1 | Extrahepatic | Chief mediator |

| CYP2C8 | Liver | Involved |

| CYP2C9 | Liver | Involved |

Understanding the enzymatic machinery and factors influencing the conversion of estradiol to 2-hydroxyestradiol provides valuable insights into the metabolic fate of estrogens and related synthetic compounds, including the potential pathways involved in the metabolism of this compound.

Metabolic Fate and Enzymatic Transformations of 2 Hydroxy Mestranol

In Vitro Metabolic Studies of 2-Hydroxy Mestranol (B1676317)

In vitro studies utilizing hepatic microsomes have been instrumental in characterizing the enzymes responsible for the metabolism of 2-Hydroxy Mestranol and understanding their kinetic properties.

Hepatic Microsomal Metabolism and Enzyme Kinetics

The formation of this compound from its parent compound, Mestranol, is a critical step in its metabolism. This reaction is catalyzed by cytochrome P450 enzymes located in the hepatic microsomes. While specific kinetic data for the direct metabolism of this compound is limited, studies on the 2-hydroxylation of structurally similar estrogens, such as estradiol (B170435) and estrone (B1671321), provide valuable insights into the enzymatic process.

In studies using hamster liver microsomes, the 2-hydroxylation of estrone, a related endogenous estrogen, exhibited Michaelis-Menten kinetics. nih.govacs.org The apparent Michaelis constant (Km) for the formation of 2-hydroxyestrone (B23517) was determined to be between 25 and 30 µM, with a maximum velocity (Vmax) of 900 to 1497 pmol per milligram of protein per minute. nih.govacs.org Similarly, in male rat liver microsomes, the 2-hydroxylation of estradiol showed an apparent Km of 2.2 µM and a Vmax of 5.0 nmol/mg/min in freshly prepared microsomes. nih.gov Interestingly, the enzyme kinetics for estrogen 2-hydroxylase in female rat liver microsomes did not follow classical Michaelis-Menten kinetics, suggesting potential sex-based differences in the enzymatic mechanism. nih.gov These findings suggest that the 2-hydroxylation of Mestranol to form this compound is a significant metabolic pathway with definable kinetic parameters, likely within a similar range to those observed for endogenous estrogens.

Table 1: Enzyme Kinetic Parameters for the 2-Hydroxylation of Estrogens in Liver Microsomes

| Estrogen Substrate | Animal Model | Km (µM) | Vmax (nmol/mg/min) | Source(s) |

| Estrone | Hamster | 25 - 30 | 0.90 - 1.50 | nih.govacs.org |

| Estradiol | Male Rat | 2.2 | 5.0 | nih.gov |

Note: Data for structurally similar estrogens are presented as a proxy for this compound metabolism.

Substrate Specificity and Catalytic Mechanisms of 2-Hydroxylation Enzymes

The 2-hydroxylation of estrogens is primarily catalyzed by specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes. The CYP3A family, in particular, has been identified as playing a major role in this biotransformation. nih.govacs.org These enzymes exhibit a degree of substrate specificity, preferentially hydroxylating the A-ring of the steroid nucleus at the C-2 position.

The proposed catalytic mechanism for the aromatic hydroxylation of estrogens by cytochrome P450 involves a series of steps. nih.gov It is initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group of the estrogen molecule. nih.gov This leads to the formation of a phenoxy radical, which then undergoes electron delocalization to a carbon-centered radical. nih.gov The final step involves the addition of a hydroxy radical at the C-2 position, resulting in the formation of the catechol estrogen metabolite, such as this compound. nih.gov This mechanism is supported by studies comparing the oxidation of different estrogenic substrates. nih.govacs.org

Inhibition and Induction of 2-Hydroxylation Pathways by Xenobiotics and Endogenous Factors

The activity of the enzymes responsible for 2-hydroxylation can be modulated by various external compounds (xenobiotics) and internal bodily substances (endogenous factors). Certain drugs and environmental chemicals can either inhibit or induce the enzymatic pathways, thereby altering the metabolic rate of this compound formation.

Several compounds have been identified as inhibitors of estrogen 2-hydroxylase. These include other steroidal estrogens, such as 4-hydroxyestradiol (B23129) and 2-methoxyestradiol (B1684026), as well as androgens like testosterone (B1683101) and 5-alpha-dihydrotestosterone. nih.gov Synthetic halogenated estrogens have also been shown to be effective inhibitors. nih.gov The inhibition can be competitive, as seen with some estrogen analogs, indicating that these compounds compete with the substrate for the active site of the enzyme. nih.gov

Conversely, certain xenobiotics can induce the activity of estrogen 2-hydroxylase. For instance, treatment with phenobarbital (B1680315) has been shown to increase the rate of estradiol 2-hydroxylation in rats. nih.gov Other xenobiotics, such as the pesticides o,p'DDT and Kepone, as well as Mirex, have also been found to induce this metabolic pathway. nih.gov This induction of enzymatic activity can lead to an accelerated metabolism of estrogens. It is noteworthy that there appears to be no direct correlation between a compound's ability to induce estradiol 2-hydroxylase and its own estrogenic or antiestrogenic properties. nih.gov Dietary components, such as charcoal-grilled foods and cruciferous vegetables, are also known to induce cytochrome P450 enzymes. gpnotebook.com

In Vivo Metabolic Pathways (Non-Clinical Animal Models)

Studies in animal models have provided crucial information on the metabolic fate of this compound within a living organism, including its formation, distribution in various tissues, and subsequent conjugation reactions that facilitate its excretion.

Formation and Distribution of 2-Hydroxy Metabolites in Animal Tissues

Following the administration of Mestranol to animal models, this compound is formed as a metabolite. The enzymes responsible for this 2-hydroxylation are distributed throughout various tissues, although the highest activities are typically found in the liver and kidneys. nih.gov In rats, the liver exhibits the most significant 2-hydroxylase activity, followed by the kidneys. nih.gov Lower levels of this enzymatic activity have also been detected in other tissues, including the brain, heart, lung, testis, ovary, and uterus. nih.gov This widespread distribution suggests that the formation of this compound can occur in multiple organs, although the liver is the primary site of its metabolism. The formed this compound metabolite is known to be excreted in the bile.

Conjugation Reactions of this compound Metabolites (e.g., O-Methylation, Glucuronidation, Sulfonation)

Once formed, this compound, as a catechol estrogen, undergoes Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the hydroxyl groups, which increases the water solubility of the metabolite and facilitates its excretion from the body. The primary conjugation pathways for catechol estrogens are O-methylation, glucuronidation, and sulfonation.

O-Methylation: This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). nih.gov COMT transfers a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure, forming methoxyestrogen metabolites. nih.gov This methylation is a significant pathway for the inactivation of catechol estrogens.

Glucuronidation: This process is carried out by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes conjugate glucuronic acid to the hydroxyl groups of this compound. Several UGT isoforms, including UGT1A1, UGT1A3, and UGT2B7, have been shown to be active in the glucuronidation of 2-hydroxyestrogens. nih.gov

Sulfonation: Sulfotransferases (SULTs) are the enzymes responsible for sulfonation, which involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the estrogen metabolite. nih.gov SULT1A1 and SULT1E1 are two key sulfotransferases involved in the sulfonation of estrogens and their metabolites. nih.govdoi.org

Table 2: Key Enzymes in the Conjugation of 2-Hydroxyestrogens

| Conjugation Reaction | Enzyme Family | Key Isoforms | Source(s) |

| O-Methylation | Catechol-O-methyltransferase (COMT) | - | nih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT2B7 | nih.gov |

| Sulfonation | Sulfotransferases (SULTs) | SULT1A1, SULT1E1 | nih.govdoi.org |

Note: Data for 2-hydroxyestrogens are presented as a proxy for this compound conjugation.

Catabolism and Identification of Downstream Degradation Products

Mestranol, a synthetic estrogen, undergoes metabolic transformation to become biologically active. It is primarily a prodrug that is demethylated in the liver to its active form, 17α-ethinylestradiol. nih.govdrugbank.com The hydroxylation of Mestranol can lead to the formation of catechol estrogens such as this compound and 4-Hydroxymestranol. nih.gov

The primary metabolic pathway for Mestranol involves O-demethylation, a reaction catalyzed by specific cytochrome P450 enzymes. Studies using human liver microsomes have identified CYP2C9 as the major enzyme responsible for converting Mestranol to ethinyl estradiol. nih.gov This conversion is significantly inhibited by sulfaphenazole, a specific inhibitor of CYP2C9, and miconazole, while inhibitors of other CYP isoforms like troleandomycin (B1681591) (CYP3A3/4) and quinidine (B1679956) (CYP2D6) show no substantial inhibitory effect. nih.gov

Further catabolism of these estrogenic compounds can occur through various pathways. While specific downstream degradation products of this compound are not extensively detailed in the available literature, the metabolism of related synthetic estrogens like 17α-ethinylestradiol (EE2) provides insights. For EE2, degradation by certain bacteria has been shown to yield metabolites such as estrone (E1), γ-lactone compounds, 2-pentanedioic acid, and 2-butenedioic acid, indicating ring cleavage and breakdown into smaller organic acids. researchgate.net

Microbial Biotransformation and Environmental Degradation of Mestranol and its Metabolites

The environmental fate of Mestranol and its metabolites is a significant area of research, focusing on their removal from wastewater and natural ecosystems. Microbial biotransformation is a key process in the degradation of these synthetic steroids.

Isolation and Characterization of Microorganisms Capable of Mestranol Transformation

Microorganisms, particularly fungi, have demonstrated the ability to transform complex steroid molecules. researchgate.netoaepublish.com The fungus Cunninghamella elegans has been identified as capable of metabolizing Mestranol. nih.govresearchgate.net This filamentous fungus is known for its catalytic properties that can mimic mammalian drug metabolism, making it a useful model for studying biotransformation pathways. researchgate.net

While specific bacteria that degrade Mestranol are not prominently featured in the reviewed literature, studies on the closely related compound 17α-ethinylestradiol (EE2) have led to the isolation of several bacterial strains from activated sludge. These include Acinetobacter bouvetii, Acinetobacter kookii, Pantoea agglomerans, and Shinella zoogloeoides, all of which demonstrated the ability to degrade EE2. researchgate.net Such findings suggest that similar microbial consortia in wastewater treatment plants could potentially be involved in the degradation of Mestranol and its hydroxylated derivatives. The isolation process for such microorganisms typically involves enrichment techniques using the target compound as a primary carbon source in a mineral medium. mdpi.commdpi.com

Table 1: Microorganisms Involved in the Transformation of Mestranol and Related Estrogens

| Compound | Microorganism | Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| Mestranol | Cunninghamella elegans | Fungus | Transforms Mestranol into hydroxylated metabolites. | nih.govresearchgate.net |

| 17α-ethinylestradiol | Acinetobacter bouvetii | Bacterium | Capable of degrading EE2. | researchgate.net |

| 17α-ethinylestradiol | Acinetobacter kookii | Bacterium | Capable of degrading EE2. | researchgate.net |

| 17α-ethinylestradiol | Pantoea agglomerans | Bacterium | Showed the highest degradation percentage for EE2 among the isolates. | researchgate.net |

Elucidation of Microbial Transformation Pathways and By-products

Microbial transformation of Mestranol by Cunninghamella elegans primarily involves hydroxylation reactions. nih.govresearchgate.net Incubation of Mestranol with this fungus yields two main metabolites: 6β-hydroxymestranol and 6β,12β-dihydroxymestranol. nih.gov These structural modifications are achieved through the enzymatic machinery of the microorganism, which can introduce hydroxyl groups at specific positions on the steroid nucleus. nih.govresearchgate.net

These biotransformations represent a detoxification pathway, as the addition of hydroxyl groups generally increases the polarity of the compound, which can facilitate further degradation or elimination. The identification of these by-products is typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Table 2: Microbial Transformation By-products of Mestranol

| Parent Compound | Microorganism | Transformation By-product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Mestranol | Cunninghamella elegans | 6β-hydroxymestranol | Hydroxylation | nih.gov |

Enzymatic Systems Involved in Microbial Degradation

The microbial degradation of steroid compounds is an enzyme-catalyzed biological process. researchgate.net Fungi, in particular, utilize a range of intracellular and extracellular enzymes to carry out these transformations. ijraset.com The hydroxylation reactions observed in the transformation of Mestranol by Cunninghamella elegans are characteristic of cytochrome P450 monooxygenases. oaepublish.comijraset.com These enzyme systems are crucial for the metabolism of a wide variety of xenobiotics, including pharmaceuticals. ijraset.com

In addition to cytochrome P450 systems, other oxidoreductase enzymes such as laccases and peroxidases, often secreted by white-rot fungi, play a significant role in the degradation of aromatic and phenolic compounds, including estrogenic steroids. researchgate.netresearchgate.net These extracellular enzymes are less specific than intracellular enzymes and can act on a broad range of substrates, initiating the breakdown of complex molecules in the environment. ijraset.com The degradation of estrogens can proceed through metabolic pathways, where the compound is used as a carbon source, or co-metabolic pathways, where the degradation occurs in the presence of other growth substrates. researchgate.net

Advanced Oxidation Processes for Degradation

Beyond biological degradation, chemical methods known as Advanced Oxidation Processes (AOPs) are effective for removing Mestranol and other estrogenic compounds from water. mdpi.comtandfonline.com AOPs generate highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which non-selectively oxidize and break down recalcitrant organic pollutants. mdpi.commdpi.com

Ozonation has been proven to be an effective AOP for the degradation of Mestranol in both wastewater and drinking water. iwaponline.com Studies have shown that an ozone dose of approximately 12 mg/L is sufficient to achieve high degradation yields for Mestranol and other endocrine-disrupting chemicals. iwaponline.com The effectiveness of ozonation can be affected by the water matrix, with the presence of other organic matter competing for ozone and hydroxyl radicals. iwaponline.com

Other AOPs, such as the UV/H₂O₂ process, have also been shown to be highly effective in degrading related estrogenic compounds. researchgate.net In this process, the photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals, leading to the rapid degradation of the target contaminants. mdpi.comresearchgate.net These technologies are considered a promising solution for the tertiary treatment of wastewater to eliminate persistent pharmaceutical pollutants. mdpi.comtandfonline.com

Estrogen Receptor Interactions of this compound and its Derivatives

Estrogen receptors (ERs), specifically ERα and ERβ, are primary targets for estrogenic compounds and their metabolites. The interaction with these receptors can trigger a cascade of events influencing gene expression and cellular responses.

Quantitative Assessment of Relative Binding Affinities for Estrogen Receptors (ERα, ERβ)

Quantitative assessment of relative binding affinities (RBAs) provides insight into how strongly a compound binds to estrogen receptors compared to a reference ligand, typically estradiol (E2). While specific RBA data for this compound is not extensively detailed in the provided search results, information on related catechol estrogens, such as 2-hydroxyestradiol (B1664083), offers relevant context. Catechol estrogens, which share the structural feature of two hydroxyl groups on the aromatic A ring with catecholamines glowm.com, have been shown to possess affinity for estrogen receptors. For instance, 2-hydroxyestradiol exhibits relative binding affinities for ERα and ERβ. Studies indicate RBAs for 2-hydroxyestradiol ranging from 7% to 81% for ERα and 11% to 35% for ERβ, relative to estradiol (100%). wikipedia.org. Another study reported RBAs of 22 for ERα and 11-35 for ERβ for 2-hydroxyestradiol wikiwand.com. These findings suggest that hydroxylation of estrogens can result in metabolites that retain considerable affinity for both ER subtypes.

Mestranol itself, a prodrug of ethinylestradiol, binds poorly to the estrogen receptor; its biological activity is primarily attributed to its rapid demethylation to ethinylestradiol nih.govpediatriconcall.comdrugbank.compharmacompass.com. Ethinylestradiol is known to bind to the estrogen receptor pediatriconcall.comdrugbank.compharmacompass.comwikidoc.orgmedchemexpress.commedchemexpress.com. As a metabolite of Mestranol, this compound's binding affinity is relevant in the context of the metabolic fate and activity of the parent compound.

While direct RBA values for this compound were not found, the data on related catechol estrogens like 2-hydroxyestradiol suggest that 2-hydroxylation of ethinylestradiol (the active form of Mestranol) would likely result in a metabolite with measurable affinity for ERα and ERβ, albeit potentially lower than that of ethinylestradiol or estradiol.

Ligand-Induced Conformational Dynamics of Estrogen Receptors

Ligand binding to estrogen receptors induces conformational changes in the receptor protein, particularly within the ligand-binding domain (LBD) wikipedia.orgembopress.orgnih.govwikipedia.orgmdpi.comt3db.ca. These structural changes are critical as they dictate the subsequent interactions with coactivator and corepressor proteins, ultimately determining the transcriptional outcome and the agonistic or antagonistic nature of the ligand medchemexpress.comwikipedia.orgembopress.orgwikipedia.orgmedchemexpress.com. The binding of ligands like estradiol or the anti-estrogen 4-hydroxytamoxifen (B85900) leads to a decrease in the surface hydrophobicity of the steroid binding domain, a change localized to this region nih.gov. The helix 12 domain within the LBD plays a crucial role in these conformational changes and is a key determinant of the interaction with coactivators and corepressors medchemexpress.comwikipedia.orgmedchemexpress.com. Although specific studies on the conformational changes induced by this compound were not found, it is understood that like other ligands, its interaction with ERs would similarly induce specific conformational dynamics influencing receptor function.

Mechanistic Studies of Agonistic and Antagonistic Activities on Estrogen Receptors

The biological activity of estrogen receptor ligands is characterized by their ability to act as agonists (activating the receptor) or antagonists (blocking receptor activation). The agonistic or antagonistic effect is influenced by the specific conformational change induced upon ligand binding and the subsequent recruitment of coactivator or corepressor complexes medchemexpress.comwikipedia.orgembopress.orgwikipedia.orgmedchemexpress.com. Mestranol, after conversion to ethinylestradiol, functions as an estrogen receptor agonist pediatriconcall.comdrugbank.compharmacompass.commedchemexpress.commedchemexpress.com.

Catechol estrogens, including 2-hydroxyestrone, can exhibit differential activity depending on the tissue context, acting as antiestrogens in some peripheral tissues while displaying estrogenic effects in others, such as the nervous system glowm.com. 2-Hydroxyestrone has also been described as a specific receptor-mediated antiestrogenic agent medchemexpress.com. The observation that 2-hydroxy compounds have virtually no uterotropic activity despite binding to ERs suggests a potential for antagonistic or very weak agonistic activity in uterine tissue glowm.com. This highlights the concept of selective estrogen receptor modulation, where compounds can exert tissue-specific effects medchemexpress.comwikipedia.orgwikipedia.orgdovepress.comnih.gov. The balance between ERα and ERβ activation, as well as the cellular environment's coactivator and corepressor profile, contributes to these selective actions medchemexpress.comwikipedia.orgwikipedia.org. Given that this compound is a catechol estrogen metabolite, its activity profile could similarly involve a mix of agonistic and antagonistic effects depending on the specific ER subtype and tissue environment.

Interaction with Coactivator and Corepressor Protein Complexes

The interaction of ligand-bound estrogen receptors with coactivator and corepressor protein complexes is a critical step in the regulation of gene transcription medchemexpress.comwikipedia.orgembopress.orgwikipedia.orgmdpi.comt3db.camedchemexpress.comdovepress.comwikipedia.orgnih.gov. Ligand binding to the ER's LBD facilitates a conformational change that enables the recruitment of these coregulatory proteins embopress.orgt3db.ca. The helix 12 region of the ER is particularly important in mediating these interactions medchemexpress.comwikipedia.orgmedchemexpress.com. Coactivators, such as PRGC1, NCOA1, NCOA2, NCOA3, and EP300, enhance gene transcription, while corepressors, including DHX30, NCOR2, and CHD9, generally repress it nih.gov. The relative abundance of coactivators and corepressors varies across different tissues, contributing to the tissue-specific effects observed with some estrogen receptor ligands, including Selective Estrogen Receptor Modulators (SERMs) medchemexpress.comwikipedia.orgwikipedia.org. While specific data on the interaction of this compound with these protein complexes is not available in the provided information, its ability to bind to estrogen receptors suggests that it would similarly influence the recruitment of coactivators and/or corepressors in a manner dependent on the induced receptor conformation.

Exploration of Other Potential Molecular Targets and Binding Sites

Beyond estrogen receptors, research may explore other potential molecular targets and binding sites for this compound to fully understand its biological impact.

Interaction with Catecholamine-Related Systems

The structural similarity between catechol estrogens, such as this compound, and catecholamines lies in the presence of a catechol moiety (a benzene (B151609) ring with two hydroxyl groups) glowm.com. This structural resemblance has led to investigations into potential interactions between catechol estrogens and catecholamine-related systems. Studies involving the intraventricular administration of other catechol estrogens, like 2-hydroxyestradiol and 2-hydroxyestrone, in rats have shown effects on catecholamine levels in various brain regions. For example, treatment with 2-hydroxyestradiol or 2-hydroxyestrone resulted in significantly lower striatal levels of dihydroxy phenylacetic acid (DOPAC), a dopamine (B1211576) metabolite nih.gov. Furthermore, after a longer treatment period, groups treated with 2-hydroxyestradiol showed significantly higher striatal dopamine levels nih.gov. These findings suggest that catechol estrogens can influence dopaminergic pathways. An interaction between 2-hydroxy-ethynyloestradiol, a related compound, and epinephrine (B1671497) has also been mentioned uni-muenchen.de. While direct evidence for this compound's interaction with catecholamine systems is limited in the provided results, the observed effects of other catechol estrogens suggest that this is a plausible area for further investigation.

This compound: Exploring its Influence on Intracellular Signaling Cascades

This compound is a hydroxylated metabolite of mestranol, a synthetic estrogen commonly used in oral contraceptive pills nih.govuni.luwikipedia.org. Mestranol itself is a prodrug that is demethylated in the liver to the biologically active compound, ethinylestradiol wikipedia.orgdrugbank.comt3db.ca. The metabolic pathway of estrogens and their synthetic derivatives involves various hydroxylation reactions, primarily at the C-2, C-4, and C-16 positions, leading to the formation of catechol estrogens and other metabolites hormonebalance.orgiarc.fr. While research has investigated the biological activities of various estrogen metabolites, including other 2-hydroxyestrogens, detailed studies specifically elucidating the influence of this compound on intracellular signaling cascades such as Ca2+, cAMP, and protein kinase pathways are limited in the currently available literature.

Molecular Interactions and Receptor Binding Research

Intracellular Signaling

Estrogens are known to mediate cellular actions through both nuclear-initiated steroid signaling, involving binding to estrogen receptors (ERα and ERβ) and subsequent interaction with DNA, and membrane-initiated steroid signaling (MISS) genome.jpnih.govfrontiersin.org. The MISS pathway involves a subpopulation of ERs located at the plasma membrane or novel G-protein coupled estrogen receptors (GPER), which upon activation can rapidly trigger various intracellular signaling cascades, including those involving Ca2+, cAMP, and protein kinases genome.jpnih.govfrontiersin.org.

While direct research on 2-Hydroxy Mestranol's specific impact on these cascades is not extensively documented in the provided sources, insights can be drawn from studies on related estrogen metabolites and general estrogen signaling mechanisms. For instance, other 2-hydroxyestrogens, such as 2-hydroxyestradiol (B1664083), have been shown to influence cellular processes, including increasing cell proliferation and the expression of estrogen-inducible genes in certain cell lines iarc.fr.

Regarding cyclic AMP (cAMP) signaling, studies on related methoxyestrogen metabolites provide some context. For example, 2-methoxyestradiol (B1684026) has been observed to influence intracellular cAMP concentrations, increasing them during the early S-phase of the cell cycle and decreasing them during mitosis in breast cancer cells oup.com. This suggests that hydroxylation and subsequent methylation of estrogens can lead to metabolites capable of modulating cAMP pathways, although the specific effects of 2-Hydroxy Mestranol (B1676317) on cAMP levels require further investigation.

Estrogen-mediated MISS is known to involve the activation of various protein kinase cascades, including the PI3K/Akt and MAPK/ERK pathways nih.govfrontiersin.org. These cascades play crucial roles in regulating diverse cellular functions such as proliferation, migration, and survival nih.govfrontiersin.orgdrugbank.com. Given that this compound is a metabolite of mestranol, which is converted to ethinylestradiol, and that ethinylestradiol activates estrogen receptors involved in these membrane-initiated pathways drugbank.comt3db.cagenome.jpnih.govfrontiersin.org, it is plausible that this compound could also participate in or modulate these kinase signaling events. However, specific research detailing the direct binding of this compound to membrane ERs or GPER and its subsequent activation of particular protein kinase cascades or influence on intracellular Ca2+ levels was not found in the provided search results.

Further research is needed to specifically delineate the role and mechanisms by which this compound influences intracellular signaling cascades, including Ca2+ mobilization, cAMP production, and the activity of various protein kinases. Understanding these interactions is crucial for a comprehensive understanding of the biological activity of this specific mestranol metabolite.

Analytical Methodologies and Advanced Characterization Techniques for 2 Hydroxy Mestranol Research

Chromatographic Separation Techniques for Metabolites

Chromatography plays a vital role in separating 2-Hydroxy Mestranol (B1676317) from complex biological or environmental samples, as well as distinguishing it from other structurally similar estrogen metabolites. Various chromatographic techniques are employed, each offering distinct advantages in terms of resolution, sensitivity, and applicability to different sample types.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the separation of estrogen metabolites, including hydroxylated forms. Method development in HPLC involves optimizing parameters such as stationary phase (column), mobile phase composition, flow rate, and temperature to achieve adequate separation and peak resolution. Validation of an HPLC method ensures its reliability, accuracy, precision, sensitivity, and specificity for the intended application.

For the analysis of estrogen metabolites, reversed-phase HPLC is commonly employed. Studies have demonstrated the development and validation of HPLC methods for the quantitative estimation of mestranol in tablet formulations, which serves as a basis for developing methods for its metabolites like 2-Hydroxy Mestranol allmultidisciplinaryjournal.com. A validated reversed-phase LC method for mestranol utilized a C18 column with a mobile phase composed of acetonitrile (B52724) and phosphate (B84403) buffer, detected by a UV detector at 224 nm. This method showed linearity, precision, and accuracy within acceptable ranges allmultidisciplinaryjournal.com. While this specific example focuses on the parent compound, the principles of method development and validation are directly applicable to its hydroxylated metabolites.

Validation parameters typically assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity allmultidisciplinaryjournal.compensoft.netjpionline.org. For a mestranol analysis method, linearity was observed between 30 µg/mL and 70 µg/mL, with an r² value of 0.998. The LOD was reported as 0.001 µg/mL and the LOQ as 0.003 µg/mL allmultidisciplinaryjournal.com. Accuracy ranged from 99.86% to 100.98%, and method precision (RSD) was less than 2% allmultidisciplinaryjournal.com. Stress degradation studies are also performed during validation to assess method specificity and stability-indicating capabilities allmultidisciplinaryjournal.com.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, particularly in achieving enhanced resolution and sensitivity, as well as faster analysis times phenomenex.comamericanlaboratory.com. UPLC systems operate at higher pressures and utilize columns packed with smaller particles (typically less than 2 µm) phenomenex.comamericanlaboratory.com. These characteristics lead to narrower peaks, improved separation efficiency, and consequently, higher sensitivity phenomenex.comamericanlaboratory.com.

For the analysis of complex mixtures of estrogen metabolites, including those present at low concentrations, UPLC coupled with mass spectrometry is a powerful approach researchgate.net. The improved resolution of UPLC is particularly beneficial when dealing with isomers or structurally similar compounds that may be difficult to separate by traditional HPLC phenomenex.com. Studies analyzing panels of estrogen metabolites in biological samples have utilized UPLC-MS/MS to achieve sensitive and quantitative measurements researchgate.netnih.gov. While direct studies on UPLC specifically for this compound are not explicitly detailed in the search results, the application of UPLC to panels including various hydroxylated estrogens demonstrates its suitability for the analysis of such metabolites researchgate.netnih.gov. The enhanced sensitivity of UPLC is crucial for detecting trace levels of metabolites in complex matrices phenomenex.comamericanlaboratory.com.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of estrogen metabolites, particularly after appropriate derivatization to increase their volatility and thermal stability ebi.ac.ukresearchgate.net. Steroids, including estrogens and their metabolites, often require derivatization prior to GC analysis due to their relatively low volatility and potential for degradation at the high temperatures used in GC researchgate.net.

Derivatization involves converting functional groups like hydroxyls into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers researchgate.netgcms.cztcichemicals.com. Common silylation reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) researchgate.net. GC, often coupled with mass spectrometry, has been used for the determination of estrogens and their metabolites in various matrices, including biological samples and environmental matrices ebi.ac.ukunito.itacs.org. While this compound itself might require derivatization for GC analysis, studies have successfully applied GC-MS to analyze panels of estrogen metabolites, including hydroxylated forms, after silylation unito.it. GC-MS methods have been developed and validated for the determination of urinary estrogens and their principal metabolites, highlighting the role of GC in separating these compounds unito.it.

Mass Spectrometric Detection and Quantification Strategies

Mass Spectrometry (MS) is an indispensable detection technique when analyzing this compound and its metabolites, providing both identification and quantification capabilities. MS detectors measure the mass-to-charge ratio (m/z) of ionized molecules and their fragments, offering high specificity and sensitivity.

Single and Tandem Mass Spectrometry (MS, MS/MS) Applications

Single Mass Spectrometry (MS) can be used for the detection and quantification of analytes based on their characteristic molecular ions. However, for complex samples containing numerous components, Single MS may lack the specificity to differentiate between compounds with similar masses or to detect analytes at very low concentrations due to background noise and matrix interferences nih.govwikipedia.org.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis wikipedia.org. In a typical MS/MS experiment, a precursor ion (the intact molecule or a specific adduct) is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are then analyzed in a second mass analyzer wikipedia.org. This process provides highly specific structural information and significantly enhances sensitivity by reducing chemical noise wikipedia.org.

For the analysis of estrogen metabolites, including hydroxylated species like this compound, MS/MS is widely employed, particularly in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes nih.govnih.gov. MRM involves monitoring specific precursor ion to fragment ion transitions that are unique to the target analyte, providing a high degree of selectivity and sensitivity for quantitative analysis in complex matrices nih.govresearchgate.net. LC-MS/MS methods operating in MRM mode have been developed for the quantitative analysis of numerous estrogen metabolites in biological fluids like urine and serum researchgate.netnih.govnih.gov.

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Complex Matrices

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. LC-MS/MS and GC-MS/MS are the most common hyphenated techniques used for the analysis of this compound and its metabolites in complex matrices such as biological samples (urine, serum), environmental water, and solid matrices researchgate.netnih.govebi.ac.ukunito.itnih.govsgsaxys.comscirp.org.

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a prevalent technique for analyzing polar or less volatile compounds like estrogen metabolites researchgate.netnih.govnih.gov. LC-MS/MS is particularly effective for complex biological matrices, where it can selectively detect and quantify target analytes amidst numerous endogenous compounds researchgate.netnih.govnih.govcdc.gov. Methods utilizing LC-MS/MS with electrospray ionization (ESI) in negative ion mode and MRM have been successfully applied for the simultaneous quantification of multiple estrogen metabolites, including hydroxylated and methoxylated forms, in urine and serum researchgate.netnih.govnih.gov. The use of stable isotope-labeled internal standards in LC-MS/MS is crucial for accurate quantification, compensating for matrix effects and variations in ionization efficiency nih.govcdc.gov.

GC-MS/MS: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is suitable for the analysis of more volatile or easily derivatizable compounds ebi.ac.ukunito.it. As mentioned earlier, derivatization is often necessary for estrogen metabolites to be amenable to GC analysis researchgate.net. GC-MS/MS provides high chromatographic resolution and sensitive detection, making it valuable for analyzing complex samples after appropriate sample preparation and derivatization ebi.ac.ukunito.it. GC-MS/MS methods have been developed for the determination of urinary estrogens and their metabolites, demonstrating the ability to separate and quantify these compounds in a complex biological matrix unito.it. This technique is particularly useful for analyzing compounds that are well-separated by GC and produce characteristic fragments under electron ionization or other GC-compatible ionization methods.

Both LC-MS/MS and GC-MS/MS are powerful tools for the analysis of this compound and its metabolites in complex matrices, offering high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously. The choice between LC-MS/MS and GC-MS/MS depends on the specific properties of the metabolites being analyzed and the nature of the sample matrix.

Table: Analytical Techniques Applied to Estrogen Metabolite Analysis

| Technique | Separation Mechanism | Detection Method(s) | Typical Applications | Advantages |

| HPLC | Partition, Adsorption, Ion Exchange, Size Exclusion | UV-Vis, Fluorescence, MS | Polar and non-volatile compounds, Method Validation | Versatile, widely available, established methods |

| UPLC | Partition, Adsorption (smaller particles) | UV-Vis, Fluorescence, MS | Complex mixtures, Low concentration analytes | Higher resolution, speed, and sensitivity compared to HPLC phenomenex.comamericanlaboratory.com |

| GC | Partition (volatile compounds) | FID, ECD, MS | Volatile or derivatizable compounds | High chromatographic resolution, Suitable for volatile analytes after derivatization researchgate.net |

| MS | Mass-to-charge ratio | Ion detection | Identification and quantification | High specificity |

| MS/MS | Precursor/Fragment ion analysis | Ion detection | Targeted analysis, Structural elucidation | Increased selectivity and sensitivity wikipedia.org |

| LC-MS/MS | Liquid Chromatography + Tandem Mass Spectrometry | Tandem Mass Spectrometry | Polar/less volatile compounds in complex matrices | High sensitivity and selectivity for complex samples researchgate.netnih.govnih.gov |

| GC-MS/MS | Gas Chromatography + Tandem Mass Spectrometry | Tandem Mass Spectrometry | Volatile/derivatizable compounds in complex matrices | High resolution and sensitive detection for volatile analytes ebi.ac.ukunito.it |

Isotopic Labeling and Internal Standard Methods for Absolute Quantification and Metabolic Tracing

Isotopic labeling and the use of internal standards are considered gold standards for accurate identification and quantification of targeted metabolites, including catechol estrogens like this compound. mdpi.com Stable isotope-labeled (SIL) standards, where atoms like hydrogen (²H or D), ¹³C, or ¹⁵N are substituted, are particularly valuable as internal standards in chromatographic methods coupled with mass spectrometric detection. acanthusresearch.comcrimsonpublishers.com The chemical behavior of SIL molecules is very similar to their unlabeled counterparts, while their higher mass allows for differentiation by mass spectrometry. mdpi.comacanthusresearch.com

Using SIL internal standards has been shown to reduce matrix effects and provide reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com This approach allows for absolute quantification by comparing the analyte response to that of the isotopically labeled internal standard. mdpi.comresearchgate.netnih.gov In metabolic tracing studies, isotope-labeled compounds can be followed through biochemical pathways using techniques like NMR and advanced MS. mdpi.com This is essential for determining metabolic fluxes and elucidating cellular mechanisms. mdpi.com While SIL standards are ideal, their availability for all metabolites can be limited, sometimes necessitating the labeling of the biological sample itself. nih.gov

Identification and Structural Elucidation of Novel Metabolites and By-products

The identification and structural elucidation of novel metabolites and by-products of catechol estrogens, including those related to this compound, are critical for understanding their complete metabolic profile and potential biological activities. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) play a significant role in this area. edpsciences.orgresearchgate.netmedicalresearchjournal.org

LC-MS/MS provides product ion data that aids in the structural identification of metabolites. edpsciences.org This is particularly useful for analyzing xenobiotic metabolism pathways and identifying unstable metabolites that might degrade during extensive sample preparation. edpsciences.org High-resolution MS and multiple reaction monitoring (MRM) are employed for structural identification of precursor and product ions, as well as for quantitative analysis. nih.gov

Studies on catechol estrogen derivatives have utilized LC-MS/MS with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) techniques. edpsciences.org Negative APCI has been found suitable for detecting less polar methoxylated catechol estrogens. edpsciences.org Collision-induced dissociation (CAD) spectra obtained from MS/MS experiments provide characteristic fragmentation patterns that assist in structural elucidation. edpsciences.org For instance, CAD spectra of methoxylated catechol derivatives have been analyzed to confirm their structures. edpsciences.org

Furthermore, techniques like H/D exchange experiments can provide valuable information on fragmentation mechanisms and help resolve structural ambiguities, such as the precise hydroxylation site on a molecule. edpsciences.org The identification of novel metabolites often involves comparing their spectral data to known compounds and, for entirely new structures, comprehensive spectroscopic analysis. researchgate.net

Electrochemical Detection Methods for Catechol Estrogens

Electrochemical detection (EC) methods, particularly when coupled with high-performance liquid chromatography (HPLC-EC), offer a sensitive and selective approach for the determination of catechol estrogens. capes.gov.brnih.govacs.org These methods exploit the easily oxidizable catechol moiety present in these compounds.

HPLC-EC has been successfully applied for the simultaneous determination of various estrogens and their metabolites, including catechol estrogens, in biological samples like serum and urine. nih.govacs.org The method typically involves chromatographic separation followed by detection using an electrochemical detector equipped with a working electrode, such as a glassy-carbon electrode. nih.gov

Research has demonstrated the sensitivity and versatility of HPLC-EC for analyzing catechol estrogens. capes.gov.brnih.gov For example, a method using HPLC-EC allowed for the simultaneous assay of estrogen 2- and 4-hydroxylase products, such as 2-hydroxyestrone (B23517) and 2-hydroxyestradiol (B1664083). capes.gov.br This method involved purifying the formed catechol estrogens by extraction and then separating them by HPLC with electrochemical detection. capes.gov.br

Electrochemical analysis, in general, is widely used due to its simplicity, low cost, and fast response. mdpi.com While voltammetric signals of compounds with similar properties can overlap, necessitating the development of selective electrochemical sensors, advancements in electrode materials, such as carbon nanotube paste electrodes modified with electro-reduced graphene oxide, are being explored to enhance selectivity and sensitivity for catechol detection. mdpi.com Differential pulse voltammetry (DPV) is a sensitive electrochemical technique for detecting low concentrations of compounds. mdpi.com

Table 1: Examples of Catechol Estrogens and Metabolites Analyzed by LC-EC or HPLC-EC

| Compound | Analytical Technique | Sample Matrix | Reference |

| 2-hydroxyestradiol | HPLC-EC | Serum | nih.gov |

| 4-hydroxyestradiol (B23129) | HPLC-EC | Serum | nih.gov |

| 4-hydroxyestrone | HPLC-EC | Serum | nih.gov |

| 2-methoxyestradiol (B1684026) | HPLC-EC | Serum | nih.gov |

| 2-methoxyestrone | HPLC-EC | Serum | nih.gov |

| 2-hydroxy-17β-estradiol | Electrochemical Detection | Urine | acs.org |

Advanced Sample Preparation and Enrichment Strategies

Effective sample preparation and enrichment strategies are crucial for the accurate analysis of this compound and other catechol estrogens, which are often present at low concentrations in complex biological matrices. nih.govunl.edu Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed, often requiring optimization and coupled with derivatization techniques to improve detection and separation. benthamscience.comwikipedia.orgnih.govebi.ac.ukscielo.br

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

SPE and LLE are widely used sample preparation techniques for extracting and purifying analytes from various matrices. scielo.brkjhil.comresearchgate.net SPE involves trapping substances on a solid material (sorbent) while allowing undesired components to pass through, offering better efficiency and cleaner outcomes compared to traditional LLE in many applications. kjhil.com LLE relies on the differential solubility of compounds between two immiscible liquids. scielo.brkjhil.com

Optimization of SPE methods for estrogen metabolites from biological samples like urine involves investigating parameters such as the composition and volume of washing and elution solvents, sample loading volume, and pH. nih.gov Fractionation steps within SPE can be necessary to elute metabolites with different chemical properties. nih.gov

LLE optimization involves selecting the appropriate type and volume of the extraction solvent, determining the optimal shaking velocity, and considering the number of extraction steps. scielo.br The "salting-out" effect, where the addition of salt to the aqueous layer increases the distribution of an organic compound into the organic solvent, can also be explored during LLE optimization. scielo.br While SPE is often favored for its efficiency and reduced solvent usage, LLE remains a widely employed technique, particularly in routine analysis. scielo.brkjhil.com

Derivatization Techniques for Improved Detection and Separation

Derivatization techniques are often employed to enhance the detection and separation of catechol estrogens by modifying their chemical properties. wikipedia.orgnih.govebi.ac.uk This is particularly important for compounds like catechol estrogens which may have low concentrations, short half-lives, or temperature-labile natures, making their analysis by techniques like LC-MS/MS troublesome. nih.gov

Derivatization can improve ionization efficiency in mass spectrometry, leading to enhanced detection sensitivity. google.comgoogle.com For example, derivatization of catechol estrogens with p-toluenesulfonhydrazide has been shown to enhance detection by atmospheric pressure ionization-MS (API-MS), including electron spray ionization-MS (ESI-MS). google.comgoogle.com This derivatization can also improve separation by liquid chromatography. google.com

Various derivatization strategies have been developed for estrogens and their metabolites. Derivatization to methyl piperazine (B1678402) analogues has been reported to enhance the analysis of estrogens and their bioactive metabolites in human plasma by LC-MS/MS. researchgate.netnih.govresearchgate.net Alteration of the base catalyst in the derivatization method may be required to detect catechol estrogens at low levels. nih.gov Challenges in chromatographic separation of isomers and isotopologues after derivatization can sometimes be addressed by employing extended column lengths and reduced oven temperatures. nih.gov

Another approach involves derivatizing estrogens with reagents that introduce a permanently charged group, such as quaternization with N-methyl-nicotinic acid N-hydroxysuccinimide ester. unl.edu This can lead to highly efficient separation and improved detection limits in LC-ESI-MS. unl.edu Derivatization can decrease the detection limit by one to two orders of magnitude compared to underivatized estrogens. unl.edu

Derivatization can also be used to protect functional groups during subsequent reactions, as seen in the derivatization of carbonyl compounds with a sulfonhydrazide compound before further reaction of hydroxyl groups. google.com

Table 2: Examples of Derivatization Reagents and Their Applications in Estrogen Analysis

| Derivatization Reagent | Application | Analytical Technique | Reference |

| p-toluenesulfonhydrazide | Enhancing detection and separation of catechol estrogens | API-MS, LC | google.comgoogle.com |

| Methyl piperazine analogues | Enhancing analysis of estrogens and metabolites in plasma | LC-MS/MS | researchgate.netnih.govresearchgate.net |

| N-methyl-nicotinic acid N-hydroxysuccinimide ester (for quaternization) | Improving separation and detection limits of estrogen metabolites | LC-ESI-MS | unl.edu |

| Ethoxycarbonylation (EOC) and Pentafluoropropionyl (PFP) | Improving detectability of estrogen metabolites in urine for GC-MS analysis | GC-MS | yonsei.ac.kr |

Theoretical and Computational Investigations of 2 Hydroxy Mestranol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to study molecular systems. These methods allow researchers to build, visualize, and manipulate molecular structures in three dimensions and simulate their dynamic behavior. Applications in the study of steroid metabolites involve investigating their structural characteristics, energy landscapes, and interactions with other molecules, such as proteins. nih.gov, uni.lu, wikiwand.com, uni-freiburg.de, nih.gov,,,,,,,

Computational approaches like molecular dynamics (MD) and molecular mechanics (MM) are widely applied to explore the conformational space of molecules and simulate their movements over time. nih.gov,,, These simulations can provide information about the flexibility of a molecule and the relative stabilities of different conformers. Molecular modeling is also integral to predicting how a molecule might interact with a binding site on a protein, a key aspect in understanding its potential biological activity. uni.lu, uni-freiburg.de,,,

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method widely used in computational chemistry to investigate the electronic structure and properties of molecules. nih.gov,,,,, DFT calculations can provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its chemical reactivity.,,

For steroid metabolites, including hydroxylated derivatives, DFT can be employed to determine parameters such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and electrostatic potentials.,, These parameters are crucial for predicting how a molecule will behave in chemical reactions, identifying potential sites for electrophilic or nucleophilic attack, and understanding its stability., Conceptual DFT (CDFT) further provides reactivity descriptors that help in understanding and predicting chemical reaction mechanisms., Studies on related estrogen hormones have utilized DFT to investigate their structural and electronic properties and to predict their chemical behavior and degradation pathways.

Ab Initio and Molecular Mechanics (MM) Methods for Conformational Analysis and Molecular Dynamics

Ab initio methods, based on first principles of quantum mechanics, and Molecular Mechanics (MM) methods, which use classical physics to model molecular systems, are both valuable for conformational analysis and molecular dynamics simulations. nih.gov,,,,,

Ab initio methods can provide highly accurate descriptions of molecular energies and structures, particularly for smaller molecules or specific regions of larger molecules. nih.gov, Ab initio molecular dynamics simulations allow for the study of molecular motion while maintaining a quantum mechanical description of the electronic structure.,

MM methods, while less computationally demanding than ab initio approaches, are suitable for larger systems like biological macromolecules and for longer simulation times. nih.gov,, MM force fields describe the potential energy of a system as a function of its atomic coordinates, enabling the simulation of molecular dynamics and the exploration of different conformations., Conformational analysis using MM or ab initio methods helps in identifying the most stable three-dimensional arrangements of a molecule, which can influence its biological activity and interactions., Studies on steroidal molecular rotors with mestranol (B1676317) stators, for instance, have utilized theoretical calculations to understand conformational flexibility.

Prediction of Molecular Properties and Structure-Activity Relationships

Computational methods are extensively used to predict various molecular properties and to establish Structure-Activity Relationships (SAR). These predictions can help in understanding why a molecule exhibits a particular biological effect and can guide the design of new compounds with desired properties. uni.lu, wikiwand.com,,,,,,,

For steroid metabolites like 2-Hydroxy Mestranol, computational approaches can predict physicochemical properties, such as lipophilicity and solubility, which are important for their absorption, distribution, metabolism, and excretion. Furthermore, in silico methods are particularly valuable for predicting interactions with biological targets, such as nuclear receptors. uni.lu, wikiwand.com,,,,

Computational Assessment of Stereochemistry and Conformational Preferences

The stereochemistry and conformational preferences of a molecule are critical determinants of its interaction with chiral biological environments, such as protein binding sites.,, Computational methods allow for the detailed assessment of a molecule's three-dimensional structure, including the relative orientation of its functional groups and the flexibility of its different parts.,

By exploring the potential energy surface of a molecule, computational techniques can identify stable conformers and the energy barriers between them. This is particularly relevant for complex molecules like steroids, which have multiple rings and chiral centers, leading to a variety of possible spatial arrangements. Computational studies on steroidal systems have investigated conformational polymorphism and flexibility, highlighting the importance of theoretical calculations in understanding these aspects. While specific computational assessments solely focused on the stereochemistry and conformational preferences of this compound were not prominently found, the general applicability of these methods to steroids and their derivatives is well-established.,,,

In Silico Prediction of Binding Modes and Receptor Interactions

In silico methods, notably molecular docking and molecular dynamics simulations, are powerful tools for predicting how a molecule will bind to a target receptor and the nature of the interactions involved. uni.lu, wikiwand.com, uni-freiburg.de,,,, This is particularly relevant for understanding the potential endocrine activity of compounds like this compound, which may interact with estrogen receptors (ERs). uni.lu, wikiwand.com, uni-freiburg.de,,,,

Molecular docking algorithms predict the preferred orientation (binding pose) and binding affinity of a ligand within a receptor's binding site. uni.lu, Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the receptor and simulating their dynamic interactions over time. wikiwand.com, Studies have successfully used molecular docking to characterize the binding interactions of various estrogen derivatives with human estrogen receptors, providing insights into the key residues involved in binding and the contribution of different parts of the molecule to binding affinity. uni.lu These computational predictions are valuable for understanding the potential biological effects of this compound and its interactions with ER subtypes. uni.lu,,,,

Mechanistic Insights from Computational Studies

Computational studies can provide valuable mechanistic insights into the biological and chemical processes involving molecules like this compound. By simulating reaction pathways and analyzing energy profiles, researchers can gain a deeper understanding of how a molecule is metabolized or how it exerts its effects at the molecular level. nih.gov,,,

Elucidation of Reaction Mechanisms in Enzymatic Transformations and Chemical Synthesis

The formation of this compound is primarily an enzymatic transformation, specifically a metabolic process involving the hydroxylation of Mestranol. Mestranol is a prodrug that is rapidly demethylated in the liver to its active form, ethinylestradiol, mainly by cytochrome P450 (CYP) enzymes, particularly CYP2C9. researchgate.netdrugbank.comhealth.state.mn.us While the direct enzymatic formation mechanism of this compound from Mestranol or ethinylestradiol is not explicitly detailed in the search results with computational studies, the general enzymatic hydroxylation of steroids by CYP enzymes is well-established. CYP enzymes catalyze the oxidation of various substrates through complex mechanisms involving the activation of molecular oxygen. nih.govnih.gov Computational studies on related steroid metabolism by CYP enzymes often involve techniques such as quantum chemical calculations, molecular dynamics simulations, and docking to understand the enzymatic reaction pathways and transition states. nih.gov These methods can help predict potential sites of metabolism and elucidate the steps involved in the insertion of a hydroxyl group onto the steroid ring structure. nih.gov